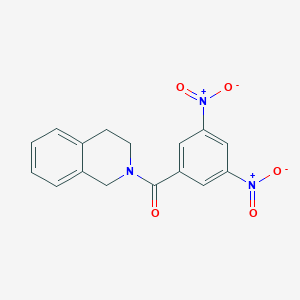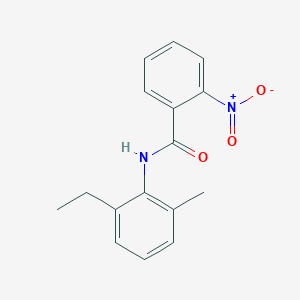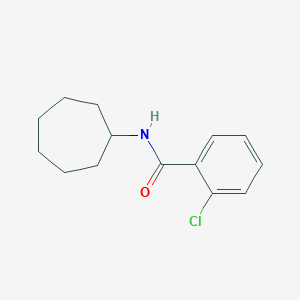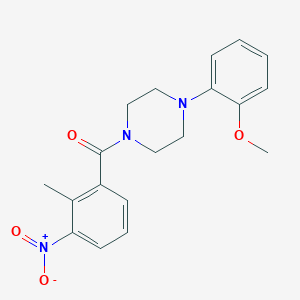![molecular formula C23H22Cl2N2O2 B416031 4-BENZYL-1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE](/img/structure/B416031.png)
4-BENZYL-1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BENZYL-1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a benzyl group and an isoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the piperidine ring via nucleophilic substitution. The benzyl group is then added through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent reaction parameters, thereby ensuring the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-BENZYL-1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Halogenated solvents, nucleophiles like amines or thiols, elevated temperatures.
Major Products Formed
Aplicaciones Científicas De Investigación
4-BENZYL-1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-BENZYL-1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making the compound a valuable tool in biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine: Similar structure but lacks the isoxazole moiety.
1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine: Similar structure but lacks the benzyl group.
Uniqueness
4-BENZYL-1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE is unique due to the presence of both the benzyl and isoxazole groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H22Cl2N2O2 |
|---|---|
Peso molecular |
429.3g/mol |
Nombre IUPAC |
(4-benzylpiperidin-1-yl)-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |
InChI |
InChI=1S/C23H22Cl2N2O2/c1-15-20(22(26-29-15)21-18(24)8-5-9-19(21)25)23(28)27-12-10-17(11-13-27)14-16-6-3-2-4-7-16/h2-9,17H,10-14H2,1H3 |
Clave InChI |
GMPOFZSSHIQTCN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
SMILES canónico |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


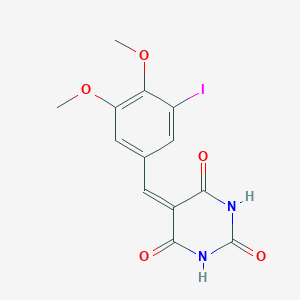
![ethyl 5-(4-chlorophenyl)-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415951.png)
![2-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415952.png)
![ethyl 2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415954.png)
![ETHYL (2Z)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B415955.png)
![2-{[(1E)-(5-bromo-2,4-dimethoxyphenyl)methylene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B415957.png)
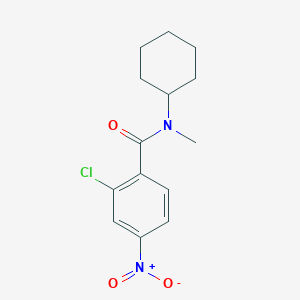
![4-{[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]amino}phenol](/img/structure/B415961.png)
![Dimethyl 2-[(4-bromobenzoyl)amino]terephthalate](/img/structure/B415962.png)
